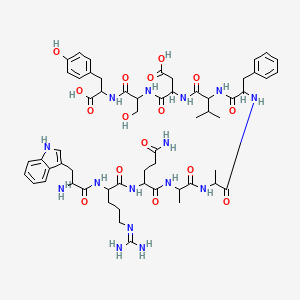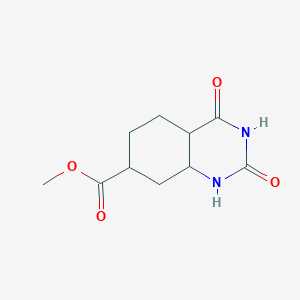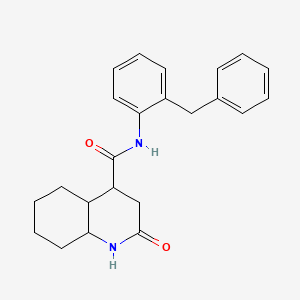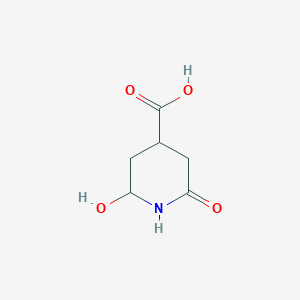
2-Hydroxy-6-oxopiperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citrazinic acid, also known as 6-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic compound characterized by a dihydropyridine ring with a carboxylate group. This yellow solid exists in multiple tautomeric forms and frequently forms dimers. It is commonly formed in citric acid-based carbon nanodots and is responsible for the blue light emitted by these nanodots .
准备方法
Synthetic Routes and Reaction Conditions: Citrazinic acid can be synthesized by creating a solution of citric acid and toluenesulfonic acid, which forms a 1,3-diester. This solution, when added to a heated ammonia solution, results in the formation of citrazinic acid . Another method involves heating methyl citrate with ammonia, followed by the recovery of the acid . Additionally, a melt of citric acid and urea can be used, with subsequent recovery of the acid from the reaction mass .
Industrial Production Methods: Industrial production of citrazinic acid typically involves the esterification of citric acid, followed by ammonolysis and cyclization. The esterification reaction is carried out in the presence of sulfuric acid, followed by the addition of ammonia to form citrazinic acid .
化学反应分析
Types of Reactions: Citrazinic acid undergoes various chemical reactions, including:
Oxidation: Citrazinic acid can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various hydroxyl derivatives .
科学研究应用
Citrazinic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of citrazinic acid involves its interaction with various molecular targets and pathways. It can form different protonated and deprotonated species under extreme pH conditions, contributing to its unique optical and magnetic properties . The compound’s ability to form stable tautomers and dimers also plays a crucial role in its reactivity and interactions with other molecules .
相似化合物的比较
- 2,6-Dihydroxyisonicotinic acid
- 2,6-Dihydroxypyridine-4-carboxylic acid
Comparison: Citrazinic acid is unique due to its ability to form multiple tautomers and dimers, which significantly influence its chemical properties and reactivity. Its role in the formation of carbon nanodots and its contribution to their optical properties set it apart from other similar compounds .
属性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
2-hydroxy-6-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h3-4,8H,1-2H2,(H,7,9)(H,10,11) |
InChI 键 |
GICJIVKCUPGJHC-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)NC1O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
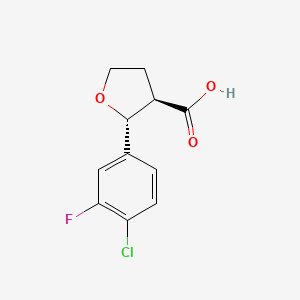
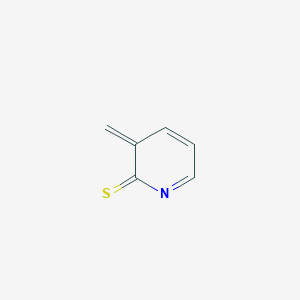
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
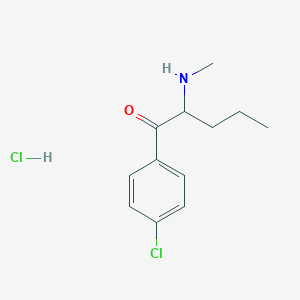
![9bH-thieno[2,3-c]isoquinolin-5-one](/img/structure/B12357675.png)
![1-[ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B12357677.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)


